molecular formula C19H16O6 B2504054 methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate CAS No. 304693-08-1

methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate

Cat. No.: B2504054
CAS No.: 304693-08-1
M. Wt: 340.331
InChI Key: MWGMLZDECMVYFR-UHFFFAOYSA-N
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Description

Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a chromenone-derived compound featuring a 4-oxo-4H-chromen-3-yl scaffold substituted with an ethoxy group at the 7-position. Chromenone derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

methyl 4-(7-ethoxy-4-oxochromen-3-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-23-14-8-9-15-16(10-14)24-11-17(18(15)20)25-13-6-4-12(5-7-13)19(21)22-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGMLZDECMVYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis of methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate begins with readily available precursors: 7-hydroxy-4-oxo-4H-chromen-3-yl derivatives and methyl 4-hydroxybenzoate . The chromenone core is typically synthesized via the Kostanecki-Robinson reaction, which cyclizes 2-hydroxyacetophenone derivatives with ethyl acetoacetate under acidic conditions. For the target compound, the 7-hydroxy group must be ethoxylated prior to coupling with the benzoate moiety.

Protection of Reactive Functional Groups

To prevent undesired side reactions during subsequent steps, the 7-hydroxy group on the chromenone is protected using tert-butyldimethylsilyl (TBS) chloride in the presence of imidazole. This yields 7-(tert-butyldimethylsilyloxy)-4-oxo-4H-chromen-3-ol , which is stable under basic and mildly acidic conditions.

Stepwise Synthetic Routes

Introduction of the Ethoxy Group

The protected chromenone undergoes nucleophilic substitution with ethyl bromide in the presence of a base such as potassium carbonate. This step replaces the TBS group with an ethoxy moiety, yielding 7-ethoxy-4-oxo-4H-chromen-3-ol . Alternatives include the Mitsunobu reaction , which utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to directly introduce the ethoxy group with inversion of configuration.

Esterification with Methyl 4-Hydroxybenzoate

The phenolic hydroxyl group at position 3 of the chromenone is coupled with methyl 4-hydroxybenzoate using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This Steglich esterification proceeds in anhydrous dichloromethane at 0–25°C, yielding the target compound in 65–78% yield.

Table 1: Optimization of Esterification Conditions
Reagent System Solvent Temperature (°C) Yield (%)
DCC/DMAP DCM 0 → 25 78
EDCl/HOBt THF 25 65
CDI DMF 40 72

Industrial-Scale Production Methods

Continuous Flow Microreactor Systems

To enhance scalability, industrial protocols employ continuous flow reactors for the esterification step. These systems ensure precise control of residence time (10–15 minutes) and temperature (30–40°C), achieving yields exceeding 85% with minimal byproduct formation. Catalytic amounts of p-toluenesulfonic acid (PTSA) accelerate the reaction while avoiding excessive acid degradation.

Purification Techniques

Crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol/water mixtures. Purity >99% is confirmed by high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 1H, H-5), 7.95 (d, J = 8.8 Hz, 2H, benzoate H-2/H-6), 6.89 (d, J = 8.8 Hz, 2H, benzoate H-3/H-5), 6.32 (s, 1H, H-2), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.91 (s, 3H, COOCH₃), 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
  • IR (KBr): 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (chromenone C=O), 1250 cm⁻¹ (C-O-C).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds (e.g., methyl 4-{[7-(benzyloxy)-2-methyl-4-oxo-4H-chromen-3-yl]oxy}benzoate) confirms the planar geometry of the chromenone ring and the dihedral angle (88.5°) between the chromenone and benzoate moieties.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to form alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the benzoate ester, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its chromen-4-one core is known to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes, such as apoptosis and cell proliferation.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural product analogs and synthetic derivatives.

Mechanism of Action

The mechanism of action of methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with various molecular targets and pathways. The chromen-4-one core can interact with enzymes, such as cyclooxygenases and lipoxygenases, inhibiting their activity and reducing the production of inflammatory mediators. Additionally, the compound can scavenge free radicals, thereby exerting antioxidant effects. In cancer cells, the compound can induce apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares a core structure with several analogs, differing primarily in substituents at the 7-position of the chromenone ring and the ester group (methyl vs. ethyl). Key analogs include:

Compound Name Substituents (7-position) Ester Group Molecular Formula Molecular Weight Key References
Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate (Target) Ethoxy Methyl C₁₉H₁₆O₆ 340.33 -
Methyl 4-({7-[(3-chlorophenyl)methoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate 3-Chlorobenzyloxy Methyl C₂₅H₁₉ClO₆ 450.87
Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate Dimethylaminomethyl/hydroxy Ethyl C₂₃H₂₅NO₇ 451.45
Ethyl 4-({7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate 4-Methoxyphenyl-2-oxoethoxy Ethyl C₂₈H₂₄O₉ 504.48
Methyl 4-({7-[(4-bromobenzyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate 4-Bromobenzyloxy Methyl C₂₄H₁₇BrO₆ 505.25

Key Observations:

  • The 4-bromobenzyloxy analog () may exhibit improved halogen bonding in enzyme active sites, increasing binding affinity. The dimethylaminomethyl/hydroxy group () adds basicity and hydrogen-bonding capacity, which could influence solubility and target selectivity.
  • Ester Group Impact:
    • Methyl esters (e.g., target compound) generally exhibit higher metabolic stability compared to ethyl esters (), though ethyl esters may improve solubility in polar solvents.

Biological Activity

Methyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C18H18O5\text{C}_{18}\text{H}_{18}\text{O}_5

This structure consists of a methoxy group, a benzoate moiety, and a chromenone derivative, which are key in its biological interactions.

This compound exhibits several mechanisms of action:

  • Antioxidant Activity : The chromenone structure is known for its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Effects : Studies have indicated that similar compounds exhibit bactericidal activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, potentially through modulation of cytokine production.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.

Bacterial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus15.625Inhibition of cell wall synthesis
Escherichia coli31.250Disruption of membrane integrity
Pseudomonas aeruginosa62.500Inhibition of protein synthesis

These results suggest that the compound has significant antibacterial properties, particularly against Staphylococcus aureus.

Antioxidant Activity

Antioxidant assays have shown that this compound exhibits a strong capacity to scavenge free radicals. The IC50 value for radical scavenging activity is reported as follows:

Assay TypeIC50 (µg/mL)
DPPH Radical Scavenging25.0
ABTS Radical Scavenging30.5

These values indicate that the compound can effectively neutralize free radicals, contributing to its potential therapeutic effects in oxidative stress-related conditions.

Case Studies and Research Findings

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines (e.g., lung cancer and breast cancer) demonstrated that this compound inhibits cell proliferation significantly compared to control groups. The Sulforhodamine B (SRB) assay showed a reduction in cell viability by over 50% at concentrations above 20 µM.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls. Histological examinations revealed decreased angiogenesis and lower levels of pro-inflammatory cytokines in treated subjects.
  • Synergistic Effects : When combined with standard antibiotics, the compound showed synergistic effects, enhancing the overall antimicrobial efficacy against resistant bacterial strains.

Q & A

Q. Purity Validation :

  • NMR (¹H and ¹³C) : Confirms structural integrity by verifying resonance peaks for the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂), chromen-4-one carbonyl (δ ~175 ppm), and benzoate ester (δ ~3.9 ppm for OCH₃) .
  • HPLC : Quantifies purity (>95% typically required for biological assays) using a C18 column and UV detection at 254 nm .

Advanced: How can researchers optimize reaction yields for the etherification step, and what factors contribute to side-product formation?

Answer:
Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the phenoxide ion. Evidence suggests DMF increases yields by 15–20% compared to acetone .
  • Temperature Control : Reactions performed at 80–90°C for 6–8 hours minimize hydrolysis of the methyl benzoate group while ensuring complete substitution .
  • Catalysis : Crown ethers (e.g., 18-crown-6) improve ion-pair separation, accelerating the SNAr mechanism .

Q. Side Products :

  • Di-substitution : Excess methyl 4-hydroxybenzoate may lead to bis-ether byproducts. Stoichiometric control (1:1.05 molar ratio) mitigates this .
  • Ester Hydrolysis : Trace moisture in DMF hydrolyzes the benzoate ester to 4-hydroxybenzoic acid. Anhydrous conditions and molecular sieves are critical .

Basic: What biological activities are associated with this compound, and how are these evaluated experimentally?

Answer:
Reported Activities :

  • Antibacterial : Inhibits DNA gyrase (IC₅₀ ~12 µM) in E. coli via molecular docking studies, comparable to novobiocin .
  • Antioxidant : Scavenges DPPH radicals (EC₅₀ ~45 µM) in vitro, attributed to the chromen-4-one core’s redox activity .

Q. Experimental Methods :

  • Enzyme Assays : Fluorescence-based gyrase supercoiling assays with plasmid DNA .
  • Cellular Models : ROS detection in RAW 264.7 macrophages using DCFH-DA probes .

Advanced: How do structural modifications (e.g., ethoxy vs. methoxy substituents) impact the compound’s bioactivity and solubility?

Answer:
Substituent Effects :

  • Ethoxy (C₂H₅O) : Enhances lipophilicity (logP ~2.8) and membrane permeability compared to methoxy (logP ~2.1), improving antibacterial potency .
  • Methoxy (CH₃O) : Increases aqueous solubility (by ~20% in PBS) but reduces DNA binding affinity due to weaker π–π stacking .

Q. Methodology for Analysis :

  • QSAR Modeling : CoMFA/CoMSIA analyses correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
  • Solubility Testing : Shake-flask method in pH 7.4 buffer with UV quantification .

Basic: What analytical techniques are used to resolve conflicting data on the compound’s stability under physiological conditions?

Answer:
Key Techniques :

  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • LC-MS/MS : Identifies hydrolysis products (e.g., 4-hydroxybenzoic acid) in simulated gastric fluid (pH 1.2) .

Q. Conflicting Data Resolution :

  • Discrepancies in half-life (t₁/₂ = 8–12 hours in plasma) are resolved by standardizing incubation conditions (e.g., heparin vs. EDTA anticoagulants) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action when initial target identification fails?

Answer:
Alternative Approaches :

  • Chemical Proteomics : Use clickable alkyne-tagged analogs for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries in S. aureus reveal resistance-linked genes, hinting at target pathways .
  • Metabolomics : Track changes in bacterial metabolite pools (e.g., ATP, NADH) via LC-MS to infer enzyme inhibition .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage : –20°C in amber vials under argon; desiccants (silica gel) prevent hydrolysis .
  • Handling : Use gloveboxes for weighing; avoid prolonged exposure to ambient humidity .

Advanced: How can computational methods guide the rational design of derivatives with improved pharmacokinetic profiles?

Answer:
Computational Workflow :

Docking (AutoDock Vina) : Screen derivatives against DNA gyrase to prioritize candidates with lower ΔG binding .

MD Simulations (GROMACS) : Assess binding stability over 100 ns; filter compounds with RMSD <2 Å .

ADMET Prediction (SwissADME) : Optimize logP (1–3), TPSA (<90 Ų), and CYP450 inhibition profiles .

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